5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one (CAS 77961-39-8) is a synthetic aminopyrimidinone derivative with the molecular formula C8H9N7O and a molecular weight of 219.20 g/mol. This compound is categorized within the pyrimidine class and is documented in global chemical inventories primarily as a structural analog and key synthetic intermediate.

Molecular Formula C8H9N7O
Molecular Weight 219.20 g/mol
CAS No. 77961-39-8
Cat. No. B12906465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one
CAS77961-39-8
Molecular FormulaC8H9N7O
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)NC2=NC=C(C(=O)N2)N
InChIInChI=1S/C8H9N7O/c9-5-3-13-8(15-6(5)16)14-4-1-11-7(10)12-2-4/h1-3H,9H2,(H2,10,11,12)(H2,13,14,15,16)
InChIKeyUEOHCIQTHBZNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one (77961-39-8): A Specialized Analytical and Research Intermediate


5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one (CAS 77961-39-8) is a synthetic aminopyrimidinone derivative with the molecular formula C8H9N7O and a molecular weight of 219.20 g/mol . This compound is categorized within the pyrimidine class and is documented in global chemical inventories primarily as a structural analog and key synthetic intermediate [1]. Unlike many general research compounds, its current procurement relevance is strongly tied to its role as a certified reference standard for pharmaceutical impurity profiling, particularly for potentially genotoxic N-nitrosamine impurities in active pharmaceutical ingredients like Abacavir [2]. Its physicochemical properties, including a predicted melting point of 206-208 °C and a density of 1.55±0.1 g/cm³, are well-defined in authoritative chemical databases .

Why Generic 2-Aminopyrimidine Analogs Cannot Substitute for 77961-39-8 in Analytical Applications


Generic procurement of 2-aminopyrimidine derivatives without rigorous structural verification introduces significant risk in regulated analytical workflows, as simple in-class substitution is not viable. 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one possesses a distinct connectivity pattern—an aminopyrimidine ring linked via a secondary amine to a pyrimidinone core—that directly determines its chromatographic retention, mass spectral fragmentation, and toxicity profile . The critical differentiator is its established role as a verified, high-purity analytical reference standard for nitrosamine impurity analysis in antiretroviral agents like Abacavir, where the detection limit and peak resolution are dependent on the precise structural features of the analyte [1]. Using a close analog, such as 4-amino-2,6-dichloropyrimidine or an aminopyrimidinyl kinase inhibitor core, will inevitably result in inaccurate impurity quantification, failing regulatory compliance due to unresolved or misidentified peaks. Consequently, selection for analytical method validation or toxicological assessment is exclusively predicated on chemical identity certification, not functional class similarity.

Quantified Differentiation of 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one (77961-39-8) from Analogs


Certified Purity Profile: 77961-39-8 vs. General Research-Grade Aminopyrimidine Analogs

Commercially available 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one is typically offered as a high-purity research chemical with a verified assay, contrasting with common aminopyrimidine intermediates which are often supplied at lower, unverified purities . For instance, general analogs like 4-Amino-2,6-dichloropyrimidine may vary significantly in purity depending on the synthetic route .

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

Targeted Impurity Markers: Application as a N-Nitroso Abacavir Impurity Standard

5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one is a key structural precursor for N-Nitroso Abacavir Impurity 3, used as a critical synthetic impurity standard in Abacavir sulfate formulations [1]. In contrast, the non-specific 2-aminopyrimidine parent nucleus of many kinase inhibitors is not a recognized biomarker for N-nitrosation products in antiviral drugs.

Pharmaceutical Analysis Genotoxic Impurity LC-MS/MS

Physical Property Differentiation: Defined Melting Point vs. Closely Related Aminopyrimidinones

The compound is reported to have a predicted melting point of 206-208 °C . This is a crucial identifier for solid-state characterization and purity control, contrasting with other aminopyrimidine derivatives like 4-amino-5-(bromomethyl)-2-methylpyrimidine (melting point typically lower due to different substituents) .

Structural Verification Preformulation Solid-state Analysis

Synthetic Utility: A Key Route Intermediate vs. Simple Nucleophilic Substrates

Patents explicitly identify 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one as an advanced intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, highlighting a specific end-use that is not accessible using simple 2,4-diaminopyrimidine structures [1]. The pre-installed 5-amino linkage allows for regioselective derivatization that would be difficult to achieve directly from unsubstituted pyrimidine starting materials.

Medicinal Chemistry Process Chemistry Carbocyclic Nucleoside

Recommended Applications for 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one (77961-39-8)


Analytical Reference Standard for Nitrosamine Impurity Quantitation in Antiretroviral Drugs

Use as a primary calibrant for the development and routine QC validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to detect and quantify N-Nitroso Abacavir Impurity 3 in finished pharmaceutical products. Its certified identity and purity are critical for meeting ICH M7(R2) limits [1]. This application directly leverages the compound's role as a characterized nitrosamine precursor standard, a function where generic 2-aminopyrimidines are entirely non-substitutable.

Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Employed as an advanced intermediate in process chemistry R&D to access a novel series of antiviral nucleoside analogs. The pre-formed C-5 amino linkage on the pyrimidine core enables direct, regioselective cyclization reactions, bypassing low-yielding late-stage aminations described with other starting materials [2]. Selecting this compound over a less functionalized aminopyrimidine provides a shorter, higher-yielding synthetic route.

Pharmacopeial Impurity Profiling and Batch Release Testing

Integrate the compound into a secondary standard library for chromatographic identity testing of Abacavir and its formulations. Its unique IUPAC-defined structure allows it to be used as a system suitability marker (resolution standard) to challenge HPLC column performance with a structurally similar compound prior to batch analysis, ensuring the separation of critical peak pairs .

Solid-State Characterization and Preformulation Bench Testing

Utilize the compound's predicted high melting point (206-208 °C) as a definitive thermal identity test. Incoming material can be verified within minutes via melting point apparatus prior to initiation of resource-intensive synthetic or analytical campaigns, providing a pragmatic, low-cost supply chain verification method .

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